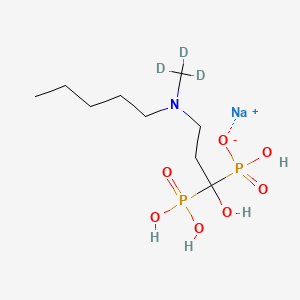

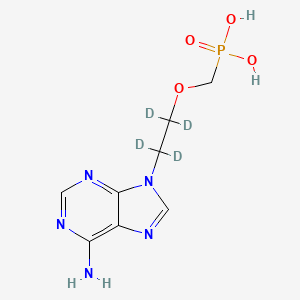

Adefovir-d4

Vue d'ensemble

Description

L'Adéfovir-d4 est un analogue marqué au deutérium de l'Adéfovir, un agent antiviral principalement utilisé dans le traitement de l'hépatite B chronique. Le composé est conçu pour être utilisé comme étalon interne dans la quantification de l'Adéfovir par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. Le marquage au deutérium permet de distinguer l'Adéfovir-d4 de l'Adéfovir lors des procédures analytiques .

Mécanisme D'action

Target of Action

Adefovir-d4, a deuterium-labeled form of Adefovir , primarily targets the viral RNA-dependent DNA polymerase of the Hepatitis B Virus (HBV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral therapy .

Mode of Action

This compound, like its parent compound Adefovir, is an adenosine monophosphate analog . After intracellular conversion to Adefovir diphosphate, it inhibits the HBV DNA polymerase . This interaction interferes with the viral replication process, thereby reducing the proliferation of the virus .

Biochemical Pathways

This compound affects the biochemical pathway of viral replication in HBV. By inhibiting the HBV DNA polymerase, it disrupts the synthesis of new viral DNA, thereby preventing the replication and spread of the virus .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Adefovir. Adefovir is rapidly converted to its active form in the body . It has a bioavailability of 59% and a half-life of 7.5 hours . The drug is primarily excreted in the urine . In a study, it was found that co-administration of other drugs primarily affected the apparent absorption and/or prodrug conversion of Adefovir dipivoxil, resulting in a minor drug-drug interaction .

Result of Action

The inhibition of HBV DNA polymerase by this compound results in a decrease in viral replication. This leads to a reduction in the viral load in patients with chronic hepatitis B . It’s important to note that adefovir is ineffective against hiv-1 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and conversion, as seen in the study mentioned earlier . Additionally, factors such as the patient’s renal function can impact the drug’s elimination from the body

Analyse Biochimique

Biochemical Properties

Adefovir-d4, like Adefovir, is an adenosine monophosphate analog . After intracellular conversion to Adefovir diphosphate, it inhibits HBV DNA polymerase . It has an IC50 of 0.7 μM against HBV in the HepG2.2.15 cell line .

Cellular Effects

This compound, through its parent compound Adefovir, exhibits antiviral activity against several viruses, including HBV and herpesviruses . It inhibits cytopathogenicity induced by these viruses . In the HepG2.2.15 cell line, Adefovir has an IC50 of 0.7 μM against HBV .

Molecular Mechanism

This compound, as a prodrug of Adefovir, is converted to Adefovir diphosphate by cellular kinases . Adefovir diphosphate acts as an analogue of deoxyadenosine triphosphate (dATP) and competitively inhibits viral DNA polymerases .

Metabolic Pathways

This compound is a prodrug that is metabolized into Adefovir . This conversion involves intracellular esterases that cleave this compound into Adefovir. Then, Adefovir is phosphorylated by adenylate kinases and transformed into Adefovir diphosphate by nucleoside diphosphate .

Subcellular Localization

As a prodrug, it is likely that this compound is primarily localized in the cytoplasm where it is metabolized into its active form, Adefovir .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Adéfovir-d4 est synthétisé par une série de réactions chimiques à partir de précurseurs deutérés. Les étapes clés impliquent l'incorporation d'atomes de deutérium dans la structure moléculaire de l'Adéfovir. La voie de synthèse comprend généralement :

Deuteration : Introduction d'atomes de deutérium dans les molécules précurseurs.

Réactions de couplage : Formation de la liaison ester phosphonate.

Purification : Isolement et purification du produit final à l'aide de techniques chromatographiques

Méthodes de production industrielle : La production industrielle de l'Adéfovir-d4 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Réactions chimiques à grande échelle dans des conditions contrôlées.

Contrôle qualité : Tests rigoureux pour garantir la pureté et la constance du produit.

Emballage : Emballage approprié pour maintenir la stabilité du composé pendant le stockage et le transport.

Analyse Des Réactions Chimiques

Types de réactions : L'Adéfovir-d4 subit diverses réactions chimiques, notamment :

Oxydation : Conversion de l'ester phosphonate en acide phosphonique correspondant.

Réduction : Réduction du groupe nitro en amine.

Substitution : Réactions de substitution nucléophile impliquant le groupe phosphonate.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Solvants : Méthanol, éthanol, diméthylsulfoxyde.

Principaux produits :

Dérivés d'acide phosphonique : Formés par des réactions d'oxydation.

4. Applications de la recherche scientifique

L'Adéfovir-d4 est largement utilisé dans la recherche scientifique, en particulier dans :

Chimie : Comme étalon interne en chimie analytique pour la quantification de l'Adéfovir.

Biologie : Étude des voies métaboliques et de la pharmacocinétique de l'Adéfovir.

Médecine : Enquête sur l'efficacité et la sécurité des thérapies antivirales.

Industrie : Contrôle qualité et validation des formulations pharmaceutiques

5. Mécanisme d'action

L'Adéfovir-d4, comme l'Adéfovir, est un analogue de l'adénosine monophosphate. Il est phosphorylé par les kinases cellulaires pour former l'Adéfovir diphosphate, qui inhibe l'ADN polymérase du virus de l'hépatite B en compétition avec le substrat naturel, la désoxyadénosine triphosphate. Cette inhibition empêche la réplication de l'ADN viral, exerçant ainsi ses effets antiviraux .

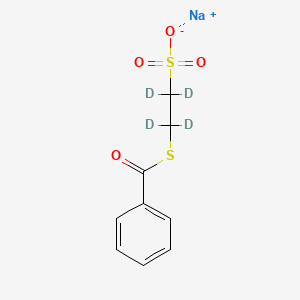

Composés similaires :

Adéfovir : Le composé parent, utilisé comme agent antiviral.

Ténofovir : Un autre analogue nucléotidique présentant des propriétés antivirales similaires.

Entecavir : Un analogue de la guanosine utilisé dans le traitement de l'hépatite B

Unicité de l'Adéfovir-d4 :

Marquage au deutérium : L'incorporation d'atomes de deutérium rend l'Adéfovir-d4 unique, permettant une quantification précise et une différenciation de l'Adéfovir dans les études analytiques.

Stabilité : Les atomes de deutérium améliorent la stabilité du composé, le rendant adapté à diverses applications de recherche.

L'Adéfovir-d4 joue un rôle crucial dans l'avancement de notre compréhension des thérapies antivirales et l'amélioration de la précision des méthodes analytiques en recherche pharmaceutique. Ses propriétés uniques et sa large gamme d'applications en font un outil précieux dans les investigations scientifiques.

Applications De Recherche Scientifique

Adefovir-d4 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in analytical chemistry for the quantification of Adefovir.

Biology: Studying the metabolic pathways and pharmacokinetics of Adefovir.

Medicine: Investigating the efficacy and safety of antiviral therapies.

Industry: Quality control and validation of pharmaceutical formulations

Comparaison Avec Des Composés Similaires

Adefovir: The parent compound, used as an antiviral agent.

Tenofovir: Another nucleotide analog with similar antiviral properties.

Entecavir: A guanosine analog used in the treatment of hepatitis B

Uniqueness of Adefovir-d4:

Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, allowing for precise quantification and differentiation from Adefovir in analytical studies.

This compound plays a crucial role in advancing our understanding of antiviral therapies and improving the accuracy of analytical methods in pharmaceutical research. Its unique properties and wide range of applications make it an invaluable tool in scientific investigations.

Propriétés

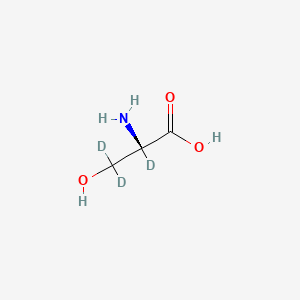

IUPAC Name |

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.